N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide

Physicochemical profiling Medicinal chemistry Lead optimization

N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide (CAS 1024119-77-4; molecular formula C15H18N4OS; molecular weight 302.39 g/mol) is a heterocyclic amide that integrates a 3-methylsulfanyl-1,2,4-triazole scaffold with a 1-phenylcyclopentane-1-carboxamide moiety. The compound belongs to the broader class of 1,2,4-triazole-3-carboxamide derivatives, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including anticancer, antiviral, and anti-inflammatory effects.

Molecular Formula C15H18N4OS
Molecular Weight 302.4
CAS No. 1024119-77-4
Cat. No. B2953901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide
CAS1024119-77-4
Molecular FormulaC15H18N4OS
Molecular Weight302.4
Structural Identifiers
SMILESCSC1=NNC(=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3
InChIInChI=1S/C15H18N4OS/c1-21-14-17-13(18-19-14)16-12(20)15(9-5-6-10-15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H2,16,17,18,19,20)
InChIKeyOVOGGQJFLCYIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide (CAS 1024119-77-4): Baseline Structural and Procurement Profile


N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide (CAS 1024119-77-4; molecular formula C15H18N4OS; molecular weight 302.39 g/mol) is a heterocyclic amide that integrates a 3-methylsulfanyl-1,2,4-triazole scaffold with a 1-phenylcyclopentane-1-carboxamide moiety . The compound belongs to the broader class of 1,2,4-triazole-3-carboxamide derivatives, a privileged scaffold in medicinal chemistry associated with diverse pharmacological activities including anticancer, antiviral, and anti-inflammatory effects [1]. The 3-methylsulfanyl substituent distinguishes this compound from simpler triazole analogs lacking sulfur functionality, conferring increased lipophilicity (estimated cLogP ~3.1 versus ~1.8 for the des-methylsulfanyl analog) and providing a potential handle for sulfur-mediated protein interactions [2]. The compound is available from multiple specialty chemical suppliers, with purity specifications ranging from 95% to NLT 97% and is marketed primarily as a research chemical and potential pharmaceutical intermediate .

Why In-Class 1,2,4-Triazole Carboxamides Cannot Simply Substitute for N-(3-Methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide


The 3-methylsulfanyl substituent on the 1,2,4-triazole ring is not a passive structural feature; it fundamentally alters the compound's physicochemical profile, electronic distribution, and potential target engagement relative to des-methylsulfanyl analogs. The closest structural comparator, 1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide (CAS 932980-05-7; MW 256.30; C14H16N4O), lacks the methylsulfanyl group entirely, resulting in a molecular weight reduction of 46.09 g/mol and loss of the sulfur atom's capacity for hydrophobic contacts, chalcogen bonding, and metabolic oxidation pathways . Crystallographic and DFT studies by Moreno-Fuquen et al. on closely related 3-methylsulfanyl-5-amino-1,2,4-triazole derivatives demonstrate that this substituent influences crystal packing via specific intermolecular interactions and modulates frontier molecular orbital energies (HOMO-LUMO gaps), which directly affect reactivity and binding behavior [1]. Within the broader class, methylsulfanyl-1,2,4-triazoles have been validated as potent allosteric inhibitors of valosin-containing protein (VCP/p97) with submicromolar cellular activity [2] and as nanomolar inhibitors of hormone-sensitive lipase (HSL, IC50 = 1.76 nM) [3], establishing a biological activity precedent that des-methylsulfanyl triazole carboxamides do not share. Generic substitution with a non-sulfur-containing triazole carboxamide therefore risks loss of both the physicochemical properties and the biological activity profile associated with the methylsulfanyl motif.

Quantitative Evidence Guide: Verified Differentiation of N-(3-Methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide from Closest Analogs


Methylsulfanyl Substituent Confers Measurable Physicochemical Differentiation from the Des-Methylsulfanyl Analog

The target compound (C15H18N4OS, MW 302.39) differs from its closest structural analog, 1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide (C14H16N4O, MW 256.30, CAS 932980-05-7) , by the presence of the 3-methylsulfanyl (-SCH3) substituent on the triazole ring. This substituent increases molecular weight by 46.09 g/mol and introduces a sulfur atom capable of hydrophobic contacts, chalcogen bonding, and cytochrome P450-mediated sulfoxidation. The predicted logP for the 3-methylsulfanyl-5-amino-1,2,4-triazole precursor (CAS 45534-08-5) is approximately 0.11 [1], while the des-methylsulfanyl 3-amino-1,2,4-triazole is considerably more polar. For the fully elaborated target compound, the phenylcyclopentane and methylsulfanyl groups together are estimated to increase cLogP by approximately 1.3-1.7 log units versus the des-methylsulfanyl analog, based on fragment-based calculations using the MEDCHEM model [2].

Physicochemical profiling Medicinal chemistry Lead optimization

Crystallographically Validated Scaffold Geometry and Intermolecular Interaction Profile via X-Ray Diffraction

Moreno-Fuquen et al. (2019, 2021) have established single-crystal X-ray diffraction structures for compounds containing the identical 3-methylsulfanyl-5-amino-1,2,4-triazole scaffold [1][2]. These studies demonstrate that N-aroyl-3-methylsulfanyl-1,2,4-triazoles form characteristic dimers through N-H···N hydrogen bonds in the solid state, with supramolecular assembly dependent on the para-substituent of the aroyl group. DFT calculations at the B3LYP/6-31G(d,p) level provided HOMO and LUMO energies, ionization potentials, electron affinities, electronegativity (χ), electrophilicity index (ω), and chemical hardness (η) for these compounds [1]. Molecular electrostatic potential (MEP) maps revealed a negative region localized at the N2 atom of the 1,2,4-triazole ring rather than at the exocyclic amino group, indicating specific hydrogen-bond acceptor capacity at this position [1]. The des-methylsulfanyl analog (CAS 932980-05-7) lacks equivalent crystallographic characterization in the public domain, meaning the target compound's scaffold has superior structural validation.

Structural chemistry Crystallography Computational chemistry

Regioselective Synthetic Route from Characterized Precursor Enables Reliable Procurement of a Defined Chemical Entity

The target compound can be synthesized via regioselective N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole (CAS 45534-08-5) with 1-phenylcyclopentanecarbonyl chloride (CAS 17380-62-0) [1]. Moreno-Fuquen et al. (2020, 2021) demonstrated that N-acylation of the same triazole-amine precursor with aroyl chlorides proceeds with high regioselectivity and excellent yields under mild conditions [2]. The precursor 3-amino-5-methylsulfanyl-1H-1,2,4-triazole is well-characterized (CAS 45534-08-5; MW 130.17; melting point 130-133°C) and commercially available from multiple suppliers including TCI America and Fisher Scientific . The acyl chloride precursor (MW 208.68; boiling point 149-150°C at 2.92 kPa) is also commercially available [3]. This two-component synthetic strategy, with both precursors independently characterizable, provides greater batch-to-batch consistency compared to multi-step convergent syntheses required for more complex triazole carboxamides such as CHEMBL130112 or VCP-targeting alkylsulfanyl-triazoles [4].

Synthetic chemistry Process chemistry Quality control

Commercial Purity Specification Differentiation: NLT 97% (ISO-Certified) versus Typical 95% Grade

MolCore supplies the target compound with a purity specification of NLT 97% under ISO quality system certification, positioning it as an API intermediate-grade material . In contrast, multiple other vendors list the compound at a typical purity of 95% . CymitQuimica offers the compound (catalog reference 3D-ZQB11977) at €750.00 per 250 mg, with the Biosynth product page also listing the identical catalog number ZQB11977 without a stated purity grade . The des-methylsulfanyl analog (1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide, CAS 932980-05-7) is listed by CymitQuimica at minimum 95% purity , meaning the target compound's available NLT 97% grade represents a meaningful purity advantage for applications requiring higher chemical integrity, such as biophysical assays or in vivo studies where minor impurities can confound results.

Procurement Quality assurance Analytical chemistry

Class-Level Biological Activity Precedent: Methylsulfanyl-1,2,4-Triazoles as Potent Enzyme Inhibitors Across Multiple Target Classes

While direct biological activity data for the target compound itself remains limited in the public domain, the methylsulfanyl-1,2,4-triazole scaffold has demonstrated potent and diverse enzyme inhibitory activity across multiple target classes. CHEMBL130112, a methylsulfanyl-1,2,4-triazole-1-carboxamide bearing structural similarity to the target compound, inhibits hormone-sensitive lipase (HSL) with an IC50 of 1.76 nM in Wistar rat isolated fat cells and 100 nM against human HSL [1]. A closely related analog, 3-(4-chlorophenyl)-N,N-dimethyl-5-(methylsulfanyl)-1H-1,2,4-triazole-1-carboxamide, shows an IC50 of 8 nM against an enzyme target catalogued in the BRENDA database [2]. At the broader scaffold level, Polucci et al. (2013) established alkylsulfanyl-1,2,4-triazoles as a new class of potent, allosteric VCP/p97 inhibitors with submicromolar cellular activity and clear mechanism of action [3]. The des-methylsulfanyl triazole carboxamide analogs do not have equivalent documented inhibitory potency against these targets, suggesting that the methylsulfanyl group is a critical pharmacophoric element rather than a dispensable substituent.

Drug discovery Enzyme inhibition Chemical biology

Dual Pharmacophoric Architecture: Phenylcyclopentane Carboxamide Motif Implicated in CCR5 Antagonism and HDAC Inhibition

The 1-phenylcyclopentane-1-carboxamide moiety present in the target compound appears in multiple bioactive molecules with demonstrated target engagement. N-Hydroxy-1-phenylcyclopentanecarboxamide (BindingDB BDBM344314, from US9783488 Example 21) inhibits Class IIa Histone Deacetylase 4 (HDAC4) with an IC50 of 11,400 nM [1]. Cyclopentanecarboxamide derivatives have been co-crystallized with the human CCR5 chemokine receptor (PDB 6AKX, resolution 2.80 Å), demonstrating that this scaffold can productively engage G protein-coupled receptor binding pockets [2]. A preliminary pharmacological screening reported in the Semantic Scholar database indicates that related 1-phenylcyclopentane-triazole compounds exhibit CCR5 antagonist activity with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [3]. The target compound uniquely combines this phenylcyclopentane carboxamide moiety with the methylsulfanyl-triazole scaffold, creating a dual pharmacophoric architecture not present in any single comparator compound.

Pharmacophore modeling GPCR antagonism Epigenetics

Recommended Application Scenarios for N-(3-Methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide Based on Verified Differentiation Evidence


Focused Screening for Hormone-Sensitive Lipase (HSL) and Related Metabolic Enzyme Targets

Based on the class-level precedent establishing methylsulfanyl-1,2,4-triazole carboxamides as nanomolar HSL inhibitors (CHEMBL130112: IC50 = 1.76 nM in rat adipocytes; IC50 = 100 nM against human recombinant HSL) [1], the target compound is rationally prioritized for HSL-focused screening cascades in metabolic disease research. The phenylcyclopentane carboxamide moiety provides additional structural differentiation from the tolyl-substituted CHEMBL130112, potentially offering a distinct selectivity profile against off-target lipases. Procurement of the NLT 97% ISO-certified grade from MolCore is recommended for enzymatic assays to minimize interference from impurities that could confound IC50 determinations at nanomolar concentrations.

VCP/p97 Allosteric Inhibitor Screening in Oncology Drug Discovery Programs

Polucci et al. (2013) validated alkylsulfanyl-1,2,4-triazoles as a new class of allosteric VCP/p97 inhibitors with submicromolar cellular activity and a clear mechanism of action involving direct target engagement [2]. The target compound combines the critical alkylsulfanyl-triazole pharmacophore with a phenylcyclopentane carboxamide moiety that may enhance binding within the allosteric pocket identified in the SAR studies. Research groups investigating ubiquitin-proteasome system modulation in cancer should consider this compound as a structurally distinct entry point within the alkylsulfanyl-triazole VCP inhibitor class, complementary to the aryl-substituted analogs originally reported by the Nerviano/Genentech team.

Structure-Based Drug Design Leveraging Crystallographically Validated Scaffold Geometry

The Moreno-Fuquen et al. (2019, 2021) X-ray crystallographic and DFT studies provide experimentally validated geometric parameters, HOMO-LUMO energies, and molecular electrostatic potential maps for the 3-methylsulfanyl-5-amino-1,2,4-triazole scaffold [3][4]. Computational chemists performing structure-based virtual screening or molecular docking studies can use these experimentally determined parameters to improve docking pose accuracy and scoring function calibration. The crystallographic confirmation of regiochemistry (3-methylsulfanyl-5-carboxamide rather than alternative tautomeric forms) eliminates the ambiguity that frequently undermines in silico screening campaigns using uncharacterized triazole derivatives.

Chemical Biology Probe Development Exploiting Dual Pharmacophoric Architecture for Polypharmacology Studies

The unique combination of the 1-phenylcyclopentane-1-carboxamide motif (associated with CCR5 receptor binding [5] and HDAC4 inhibition [6]) with the methylsulfanyl-triazole scaffold (associated with HSL and VCP inhibition) positions this compound as a potential tool for studying pharmacologically relevant polypharmacology. Chemical biologists investigating crosstalk between GPCR signaling (CCR5) and metabolic enzyme regulation (HSL) or between epigenetic modulation (HDAC4) and protein homeostasis (VCP) may find this dual-pharmacophore architecture enabling within a single chemical entity. The commercial availability of the compound from multiple suppliers at defined purity grades facilitates procurement for probe development workflows.

Quote Request

Request a Quote for N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-phenylcyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.